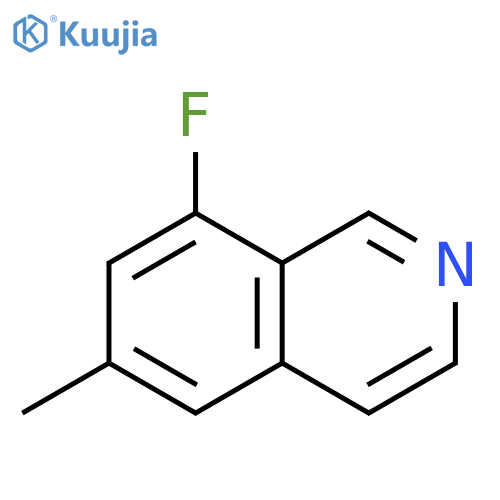Cas no 2172281-86-4 (8-fluoro-6-methylisoquinoline)

8-fluoro-6-methylisoquinoline 化学的及び物理的性質
名前と識別子
-
- Isoquinoline, 8-fluoro-6-methyl-
- 8-fluoro-6-methylisoquinoline
- EN300-1165930
- 2172281-86-4
-
- インチ: 1S/C10H8FN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h2-6H,1H3
- InChIKey: DRSMUKDLNAIFFW-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=C(C)C=C2F)C=CN=1
計算された属性
- せいみつぶんしりょう: 161.064077422g/mol
- どういたいしつりょう: 161.064077422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- 密度みつど: 1.174±0.06 g/cm3(Predicted)
- ふってん: 271.4±20.0 °C(Predicted)
- 酸性度係数(pKa): 5.28±0.31(Predicted)
8-fluoro-6-methylisoquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1165930-10000mg |
8-fluoro-6-methylisoquinoline |
2172281-86-4 | 95.0% | 10000mg |
$2269.0 | 2023-10-03 | |
| Enamine | EN300-1165930-100mg |
8-fluoro-6-methylisoquinoline |
2172281-86-4 | 95.0% | 100mg |
$152.0 | 2023-10-03 | |
| Enamine | EN300-1165930-2500mg |
8-fluoro-6-methylisoquinoline |
2172281-86-4 | 95.0% | 2500mg |
$1034.0 | 2023-10-03 | |
| 1PlusChem | 1P01FL87-1g |
8-fluoro-6-methylisoquinoline |
2172281-86-4 | 95% | 1g |
$715.00 | 2023-12-19 | |
| 1PlusChem | 1P01FL87-10g |
8-fluoro-6-methylisoquinoline |
2172281-86-4 | 95% | 10g |
$2867.00 | 2023-12-19 | |
| 1PlusChem | 1P01FL87-50mg |
8-fluoro-6-methylisoquinoline |
2172281-86-4 | 95% | 50mg |
$182.00 | 2023-12-19 | |
| Enamine | EN300-1165930-50mg |
8-fluoro-6-methylisoquinoline |
2172281-86-4 | 95.0% | 50mg |
$101.0 | 2023-10-03 | |
| A2B Chem LLC | AY06167-1g |
8-fluoro-6-methylisoquinoline |
2172281-86-4 | 95% | 1g |
$591.00 | 2024-04-20 | |
| 1PlusChem | 1P01FL87-5g |
8-fluoro-6-methylisoquinoline |
2172281-86-4 | 95% | 5g |
$1953.00 | 2023-12-19 | |
| A2B Chem LLC | AY06167-500mg |
8-fluoro-6-methylisoquinoline |
2172281-86-4 | 95% | 500mg |
$464.00 | 2024-04-20 |
8-fluoro-6-methylisoquinoline 関連文献
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
4. Book reviews
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
6. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
8-fluoro-6-methylisoquinolineに関する追加情報
Introduction to 8-Fluoro-6-Methylisoquinoline (CAS No. 2172281-86-4)
8-Fluoro-6-methylisoquinoline (CAS No. 2172281-86-4) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the isoquinoline family, a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
The chemical structure of 8-fluoro-6-methylisoquinoline is characterized by a benzopyridine core with a fluorine atom at the 8-position and a methyl group at the 6-position. The presence of these substituents imparts distinct chemical and biological properties to the molecule, making it an interesting candidate for further investigation and development.
In the context of medicinal chemistry, 8-fluoro-6-methylisoquinoline has been studied for its potential therapeutic applications. Recent research has highlighted its ability to modulate various biological pathways, including those involved in inflammation and cancer. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 8-fluoro-6-methylisoquinoline exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that the compound could be a valuable lead for developing new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 8-fluoro-6-methylisoquinoline has also shown promise in cancer research. A 2022 study in the journal Cancer Research demonstrated that the compound can selectively inhibit the growth of certain cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action appears to involve the disruption of key signaling pathways that are often dysregulated in cancer cells, such as the PI3K/AKT and MAPK pathways. These findings indicate that 8-fluoro-6-methylisoquinoline could serve as a potential scaffold for designing more effective anticancer agents.
The synthesis of 8-fluoro-6-methylisoquinoline is typically achieved through multi-step processes involving various organic reactions. One common synthetic route involves the condensation of an appropriate substituted aniline with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. The specific synthetic methods can vary depending on the desired purity and yield of the final product. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound, which is crucial for large-scale applications.
In addition to its therapeutic potential, 8-fluoro-6-methylisoquinoline has also been explored for its use as a fluorescent probe in bioimaging applications. The presence of the fluorine atom at the 8-position enhances the compound's fluorescence properties, making it suitable for monitoring cellular processes in real-time. A 2023 study published in Chemical Communications reported that 8-fluoro-6-methylisoquinoline-based probes can be used to visualize specific cellular targets with high sensitivity and selectivity, opening up new possibilities for diagnostic and therapeutic applications.
The safety profile of 8-fluoro-6-methylisoquinoline is another important aspect that has been investigated in recent studies. Preclinical toxicity assessments have shown that the compound exhibits low toxicity at therapeutic concentrations, which is a favorable characteristic for drug development. However, further studies are needed to fully understand its long-term safety and potential side effects.
In conclusion, 8-fluoro-6-methylisoquinoline (CAS No. 2172281-86-4) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent or diagnostic tool. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to advancements in drug discovery and healthcare.
2172281-86-4 (8-fluoro-6-methylisoquinoline) 関連製品
- 64723-45-1(BENZENEETHANOL, 3-BROMO-, 4-METHYLBENZENESULFONATE)
- 1208076-76-9(4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride)
- 32818-06-7((2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid)
- 13935-80-3(N-(2,3-Dihydro-1H-inden-2-yl)acetamide)
- 1809384-28-8(Ethyl 5-cyano-1H-pyrazole-3-carboxylate)
- 2248971-85-7(4-[1-(1-Methyl-2-oxo-3-pyrrolidinyl)-1H-1,2,3-triazol-4-yl]benzenesulfonyl fluoride)
- 2227801-78-5((1R)-1-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-ol)
- 2228716-32-1(6-(3-aminopropoxy)-2,3-difluoro-N,N-dimethylaniline)
- 851781-57-2(N-{4-1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide)
- 1060202-70-1(N-(4-methyl-1,3-thiazol-2-yl)-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide)




